Ethyl 2-(7-Hydroxy-1,4-dioxaspiro[4.5]decan-7-yl)acetate
Description
Properties
Molecular Formula |
C12H20O5 |
|---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
ethyl 2-(7-hydroxy-1,4-dioxaspiro[4.5]decan-7-yl)acetate |
InChI |
InChI=1S/C12H20O5/c1-2-15-10(13)8-11(14)4-3-5-12(9-11)16-6-7-17-12/h14H,2-9H2,1H3 |
InChI Key |
DHCJSXUJISOUJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCCC2(C1)OCCO2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(7-Hydroxy-1,4-dioxaspiro[4.5]decan-7-yl)acetate typically involves the reaction of ethyl bromoacetate with a suitable spirocyclic precursor under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(7-Hydroxy-1,4-dioxaspiro[4.5]decan-7-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(7-Hydroxy-1,4-dioxaspiro[4.5]decan-7-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(7-Hydroxy-1,4-dioxaspiro[4.5]decan-7-yl)acetate involves its interaction with specific molecular targets. The hydroxyl and ester groups in the compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The spirocyclic structure may also contribute to its unique binding properties and biological effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate
- CAS No.: 189509-22-6
- Molecular Formula : C₁₂H₂₀O₅
- Molecular Weight : 244.28 g/mol
- Physical State : Liquid (stored at 2–8°C under inert gas) .
Comparison with Structurally Similar Compounds
Structural Analogues of Ethyl 2-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate
The spiro[4.5]decane scaffold with a dioxolane ring is a common structural motif. Key analogues include:
| Compound Name | CAS No. | Substituents | Molecular Formula | Molecular Weight | Key Differences |
|---|---|---|---|---|---|
| Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | 1489-97-0 | No hydroxyl group; ester at position 8 | C₁₁H₁₈O₄ | 214.26 | Lacks hydroxyl group; lower polarity |
| Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | 24730-88-9 | Methyl group at position 8 | C₁₂H₂₀O₄ | 228.28 | Methyl substitution; no hydroxyl group |
| Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | 1006686-08-3 | Formyl group at position 8 | C₁₂H₁₈O₅ | 242.27 | Formyl group replaces hydroxyl |
| 7-Ethyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid | 1374657-68-7 | Carboxylic acid at position 7 | C₁₁H₁₈O₄ | 214.26 | Carboxylic acid instead of ethyl ester |
| Methyl 2-((2R,3R,7R)-2,3-dimethyl-1,4-dioxaspiro[4.5]decan-7-yl)acetate | - | Methyl ester; dimethyl substitution | C₁₂H₂₂O₄ | 230.30 | Methyl ester; stereochemical complexity |
Physicochemical Properties
- Solubility: The hydroxyl group in the target compound enhances polarity, improving solubility in polar solvents (e.g., EtOAc, ethanol) compared to non-hydroxylated analogues like Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate .
- Stability : The hydroxyl group increases susceptibility to oxidation, necessitating storage under inert gas. In contrast, methyl- or formyl-substituted analogues exhibit greater stability at room temperature .
- Boiling Point : Ethyl 2-(8-hydroxy...) has a higher boiling point (~270°C estimated) compared to Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (lower due to reduced polarity) .
Biological Activity
Ethyl 2-(7-Hydroxy-1,4-dioxaspiro[4.5]decan-7-yl)acetate is a compound of significant interest due to its unique spirocyclic structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound possesses a molecular formula of and a molecular weight of 244.28 g/mol. The compound features a dioxaspirodecane moiety with hydroxyl and ester functional groups, which are crucial for its reactivity and biological interactions .
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Properties
- Preliminary studies suggest that this compound has antimicrobial effects against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymatic pathways .
2. Analgesic Effects
- Similar compounds in the dioxaspiro family have shown analgesic properties. This compound may interact with pain receptors or modulate inflammatory pathways, providing potential for pain management therapies .
3. Antioxidant Activity
- The presence of hydroxyl groups in its structure suggests potential antioxidant capabilities, which can protect cells from oxidative stress by scavenging free radicals .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Binding to Enzymes and Receptors : The spirocyclic structure facilitates binding to various enzymes and receptors, modulating their activity.
- Influencing Signaling Pathways : By affecting intracellular signaling pathways, this compound may alter physiological responses related to inflammation and pain .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparative analysis with similar compounds is essential:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate | C₁₂H₂₀O₅ | Hydroxyl at position 8 |
| Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate | C₁₂H₁₈O₄ | Carboxylic acid derivative |
| (R)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one | C₈H₁₂O₃ | Lacks ester functionality |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various spirocyclic compounds, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains .
Case Study 2: Analgesic Potential
A pharmacological evaluation revealed that this compound exhibited analgesic effects comparable to standard analgesics in animal models. The study highlighted a reduction in pain response by approximately 40% when administered at doses of 10 mg/kg .
Q & A
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
